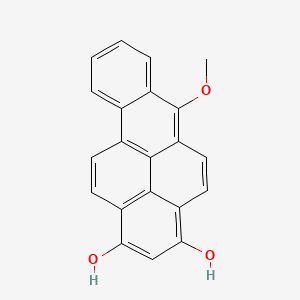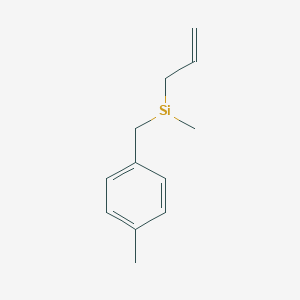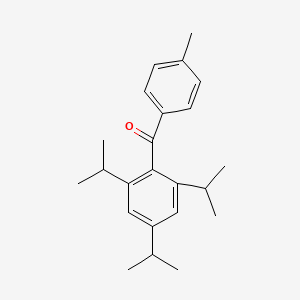
Trimethylsilyl 1-oxobutane-2-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl 1-oxobutane-2-sulfonate is a chemical compound characterized by the presence of a trimethylsilyl group attached to a 1-oxobutane-2-sulfonate moiety. This compound is notable for its applications in organic synthesis and its role as a reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trimethylsilyl 1-oxobutane-2-sulfonate typically involves the reaction of 1-oxobutane-2-sulfonate with a trimethylsilylating agent such as trimethylsilyl chloride. The reaction is usually carried out in the presence of a base like pyridine or triethylamine to facilitate the formation of the desired product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis and other side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylsilyl 1-oxobutane-2-sulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield 1-oxobutane-2-sulfonate and trimethylsilanol.
Oxidation and Reduction: The sulfonate moiety can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong acids and bases, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, hydrolysis yields 1-oxobutane-2-sulfonate and trimethylsilanol, while oxidation can produce sulfonic acid derivatives .
Wissenschaftliche Forschungsanwendungen
Trimethylsilyl 1-oxobutane-2-sulfonate has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.
Biological Studies: The compound is employed in studies involving enzyme inhibition and protein modification.
Medicinal Chemistry: It is used in the development of pharmaceuticals and drug delivery systems.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of trimethylsilyl 1-oxobutane-2-sulfonate involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group for hydroxyl and amino groups, preventing unwanted side reactions during chemical synthesis. The sulfonate moiety can participate in nucleophilic substitution reactions, facilitating the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to trimethylsilyl 1-oxobutane-2-sulfonate include:
Trimethylsilyl Chloride: Used as a trimethylsilylating agent in organic synthesis.
Trimethylsilyl Trifluoromethanesulfonate: Another reagent used for introducing trimethylsilyl groups.
Trimethylsilyl Methanesulfonate: Similar in structure and reactivity to this compound
Uniqueness
This compound is unique due to its specific combination of a trimethylsilyl group and a sulfonate moiety. This combination imparts distinct reactivity and stability, making it a valuable reagent in various chemical processes .
Eigenschaften
CAS-Nummer |
72458-50-5 |
|---|---|
Molekularformel |
C7H16O4SSi |
Molekulargewicht |
224.35 g/mol |
IUPAC-Name |
trimethylsilyl 1-oxobutane-2-sulfonate |
InChI |
InChI=1S/C7H16O4SSi/c1-5-7(6-8)12(9,10)11-13(2,3)4/h6-7H,5H2,1-4H3 |
InChI-Schlüssel |
KGBQUSCCTZYBSV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C=O)S(=O)(=O)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



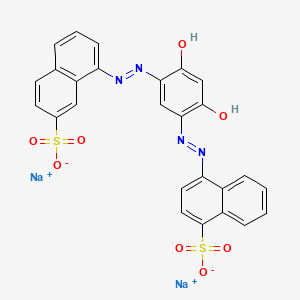
![1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14457207.png)
![1-[(4-Methylphenyl)methyl]pyridin-1-ium](/img/structure/B14457212.png)
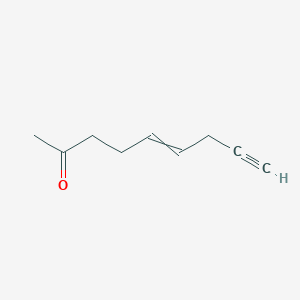
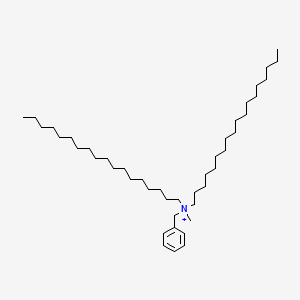

![Acetic acid, phenoxy-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B14457243.png)
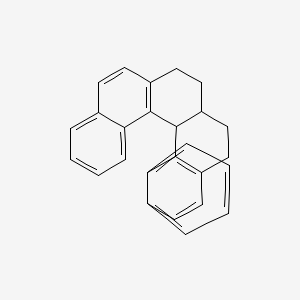
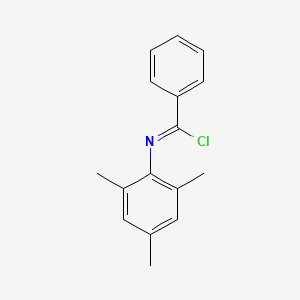
![Morpholine, 4-[[3-(methylthio)-2-triazenylidene]phenylmethyl]-](/img/structure/B14457261.png)
